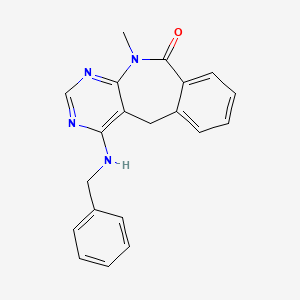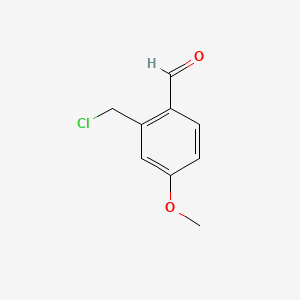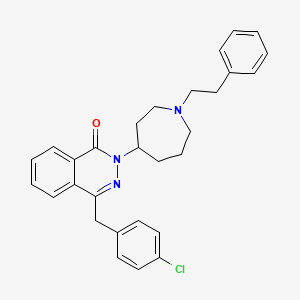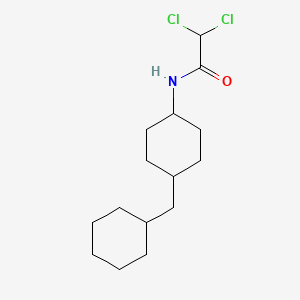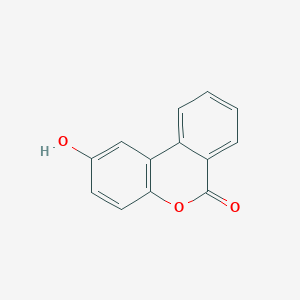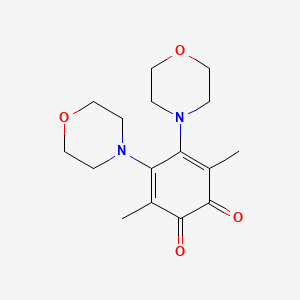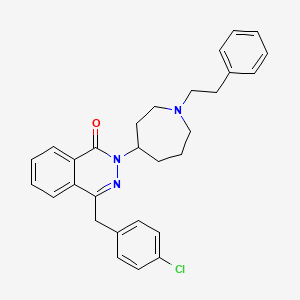![molecular formula C24H36N4O7P2 B12807982 n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine CAS No. 5337-16-6](/img/structure/B12807982.png)
n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride (5ZZ6AD3XYU) is a chemical compound with the molecular formula C24H36N4O7P2 and a molecular weight of 554.5128 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride involves the reaction of diisopropylamine with p-nitrophenylphosphonic dichloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the nitro group to an .
Substitution: The compound can undergo substitution reactions where the diisopropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonamidic anhydrides.
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of .
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride involves its interaction with biological macromolecules . The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction is mediated through the phosphonamidic group , which mimics the natural substrate of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic acid
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic ester
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic chloride
Uniqueness
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride is unique due to its anhydride functional group , which imparts distinct reactivity compared to its acid, ester, and chloride counterparts. This uniqueness makes it valuable in specific synthetic applications where the anhydride functionality is required .
Eigenschaften
CAS-Nummer |
5337-16-6 |
|---|---|
Molekularformel |
C24H36N4O7P2 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
N-[[[di(propan-2-yl)amino]-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C24H36N4O7P2/c1-17(2)25(18(3)4)36(33,23-13-9-21(10-14-23)27(29)30)35-37(34,26(19(5)6)20(7)8)24-15-11-22(12-16-24)28(31)32/h9-20H,1-8H3 |
InChI-Schlüssel |
QYSOTSPLJXOLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


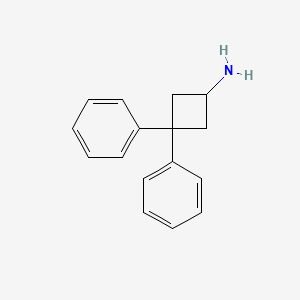
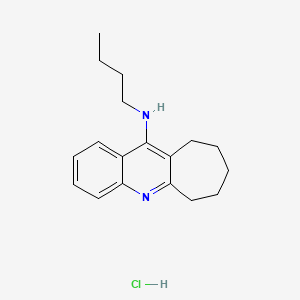
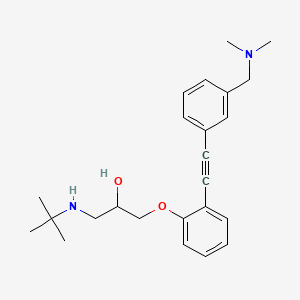
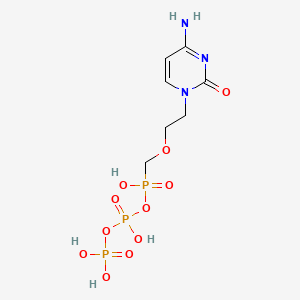
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
